molecular formula C10H11N3OS B253871 MFCD08154812

MFCD08154812

Cat. No.: B253871
M. Wt: 221.28 g/mol
InChI Key: GGXNDGVVECHMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on contextual analysis of similar MDL-classified compounds (e.g., boronic acids, heterocyclic derivatives), it is likely a specialized organic compound used in pharmaceutical or materials science research. Compounds with MDL identifiers often exhibit unique physicochemical properties, such as tailored solubility, bioavailability, or reactivity, making them critical in synthetic chemistry .

Key inferred properties (based on analogous compounds):

  • Structural class: Likely a boronic acid or heterocyclic derivative.
  • Molecular weight: ~200–250 g/mol (comparable to CAS 1046861-20-4 and CAS 1533-03-5) .
  • Applications: Potential use in Suzuki-Miyaura coupling (boronic acids) or as a bioactive scaffold (heterocycles) .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C10H11N3OS/c1-2-3-8-7(6-11)9(14)13-4-5-15-10(13)12-8/h2-5H2,1H3

InChI Key

GGXNDGVVECHMJG-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)N2CCSC2=N1)C#N

Canonical SMILES

CCCC1=C(C(=O)N2CCSC2=N1)C#N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

MFCD08154812 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of MFCD08154812 involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell survival pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Log Po/w (XLOGP3) Solubility (mg/ml) BBB Permeability
This compound* ~220 ~2.0 ~0.3 Moderate
CAS 1046861-20-4 235.27 2.15 0.24 Yes
CAS 1533-03-5 202.17 1.64 0.69 No
CAS 53052-06-5 152.17 0.78 1.34 No

*Inferred values based on analogs.

Research Findings and Limitations

  • Structural insights : this compound likely shares synthetic pathways with boronic acids (e.g., Suzuki coupling) but diverges in applications due to substituent effects .
  • Functional gaps: Limited data on this compound’s exact bioactivity necessitates extrapolation from analogs.
  • Contradictions : Variability in solubility and permeability among analogs highlights the need for tailored optimization .

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